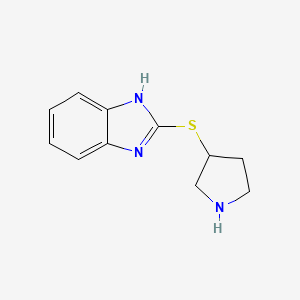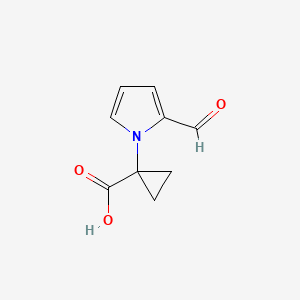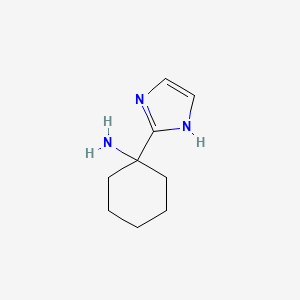![molecular formula C13H20N4 B13232637 (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a complex organic compound that features a combination of a pentan-2-yl group and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.
Alkylation: The triazolopyridine core is then alkylated with a suitable alkyl halide, such as pentan-2-yl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of pentan-2-one or pentanoic acid.
Reduction: Formation of dihydrotriazolopyridine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine: Similar structure but with a methyl group instead of an ethyl group.
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is unique due to its specific combination of a pentan-2-yl group and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-2-amine |
InChI |
InChI=1S/C13H20N4/c1-4-7-10(2)14-11(3)13-16-15-12-8-5-6-9-17(12)13/h5-6,8-11,14H,4,7H2,1-3H3 |
InChI Key |
HRNJBSYWRUZFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(C)C1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13232571.png)

![1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol](/img/structure/B13232586.png)

![3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine](/img/structure/B13232591.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13232592.png)

![2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232596.png)
![4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13232611.png)

![N-[1-(5-Bromothiophen-2-yl)ethyl]aniline](/img/structure/B13232615.png)

![7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
